N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine
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Overview
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-nitrobenzaldehyde to form the final product. The reaction conditions, including temperature, time, and catalyst concentration, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-aminophenyl)methanimine
- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)methanimine
Uniqueness
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine is unique due to the presence of both a nitrophenyl and a chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
116365-95-8 |
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Molecular Formula |
C16H10ClN3O2S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H10ClN3O2S/c17-13-5-3-12(4-6-13)15-10-23-16(19-15)18-9-11-1-7-14(8-2-11)20(21)22/h1-10H |
InChI Key |
JSSFOHRITPEOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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